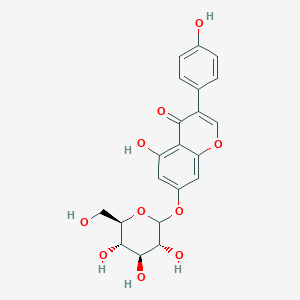

Genistein 7-glucoside

Description

Biosynthesis in Plant Systems

In plants, particularly legumes like soybeans, genistein (B1671435) is predominantly found in its glycosylated form, Genistein 7-glucoside, also known as genistin (B1671436). mdpi.comresearchgate.netebi.ac.uk This glycosylation is a critical modification that influences the compound's solubility, stability, and storage within the plant cell. encyclopedia.pubfrontierspartnerships.org The primary mechanism for this conversion is enzymatic glycosylation, a process catalyzed by a specific class of enzymes.

The attachment of a glucose molecule to the 7-hydroxyl group of the genistein aglycone is a highly specific enzymatic reaction. encyclopedia.pub This process, known as 7-O-glycosylation, is the most common modification of genistein in plants. researchgate.netencyclopedia.pub The resulting Genistein 7-O-glucoside is often a primary storage form of the isoflavone (B191592), accumulating in cellular compartments such as the central vacuole. encyclopedia.pub In some plants, such as white lupin, the amount of Genistein 7-O-glucoside and its malonyl derivative can increase rapidly during early growth stages. tandfonline.com

The key enzymes responsible for the synthesis of this compound are UDP-glycosyltransferases (UGTs). encyclopedia.pubnih.gov UGTs catalyze the transfer of a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to the genistein aglycone. encyclopedia.pubnih.gov Several UGTs with the ability to glycosylate flavonoids at the 7-OH position have been identified in various plant species. nih.govoup.com For instance, a UGT from Glycine max (soybean), designated GmIF7GT, has shown high activity towards genistein to produce its 7-O-glucoside. oup.com Similarly, recombinant UGT73F2 from soybean can also utilize genistein as a substrate. oup.com In tea plants (Camellia sinensis), the enzyme CsUGT75L12 has been shown to have glycosyltransferase activity at the 7-OH position of genistein. nih.govresearchgate.net These enzymes exhibit a degree of substrate flexibility but often show a preference for specific hydroxyl groups on the flavonoid backbone, leading to regioselective glycosylation. nih.govnih.gov

Microbial Biotransformation of this compound

Microorganisms offer a powerful toolkit for modifying flavonoid structures, including this compound. Through biotransformation, fungi and bacteria can perform specific chemical alterations, leading to the formation of known or novel derivatives. This approach is gaining attention as an environmentally friendly alternative to chemical synthesis for producing flavonoid glycosides. mdpi.commdpi.com

Filamentous fungi are particularly adept at glycosylating isoflavones. mdpi.commdpi.comresearchgate.net Several fungal species have been shown to convert genistein into its 7-O-glucoside (genistin). For example, Absidia glauca and Absidia coerulea can metabolize genistein to produce genistin with yields of 21.9% and 12.5%, respectively. mdpi.comnih.gov The fungus Beauveria bassiana is also known to transform genistein, but it typically produces a 4″-O-methylgenistin derivative. mdpi.comresearchgate.netnih.gov These transformations highlight the regioselectivity of fungal enzymes, which often target the 7-hydroxyl group for glycosylation. mdpi.commdpi.com

| Fungus | Substrate | Product | Yield |

|---|---|---|---|

| Absidia glauca | Genistein | Genistin (Genistein 7-O-glucoside) | 21.9% |

| Absidia coerulea | Genistein | Genistin (Genistein 7-O-glucoside) | 12.5% |

| Beauveria bassiana | Genistein | 4″-O-methylgenistin | 27.2% |

Bacteria also possess glycosyltransferases capable of modifying genistein. nih.govnih.gov Engineered strains of Escherichia coli expressing UGTs from plants have been successfully used to produce Genistein 7-O-glucoside. nih.gov For example, E. coli expressing UGT71G1 from Medicago truncatula can convert genistein to its 7-O-glucoside, with over 70% of the substrate being converted after 24 hours of incubation. nih.gov This demonstrates the high regioselectivity of the bacterial system for the 7-hydroxyl group of genistein. nih.gov The solvent-tolerant bacterium Staphylococcus saprophyticus CQ16 has also been observed to glucosylate genistein at the C-7 position. mdpi.comnih.gov

| Bacterium (Engineered/Natural) | Enzyme | Substrate | Product | Conversion/Yield |

|---|---|---|---|---|

| Escherichia coli (Engineered) | UGT71G1 (from Medicago truncatula) | Genistein | Genistein 7-O-glucoside | >70% conversion |

| Staphylococcus saprophyticus CQ16 | Endogenous Glycosyltransferases | Genistein | Genistein 7-O-glucoside | Not specified |

The use of microbial biocatalysts extends to the creation of novel glucoside derivatives of genistein that may not be found in nature. rsc.org This is achieved by leveraging the substrate flexibility of some microbial glycosyltransferases. acs.orgusu.edu By providing different sugar donors or using engineered microbial strains, it is possible to attach various sugar moieties to the genistein backbone. rsc.org For example, the promiscuous glycosyltransferase YjiC from Bacillus licheniformis has been used to synthesize a variety of genistein glycopyranosides. rsc.org Furthermore, co-expression of glycosyltransferases with other enzymes, such as sugar-O-methyltransferases (SOMTs), in a microbial host can lead to the production of O-methylated rhamnosyl genistein derivatives. rsc.org This combinatorial approach opens up possibilities for generating a diverse library of genistein glucosides with potentially enhanced or altered biological activities. rsc.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21?/m1/s1 |

InChI Key |

ZCOLJUOHXJRHDI-IJFYFLOXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways

Enzymatic Hydrolysis and Deglycosylation

The bioavailability and subsequent biological activity of isoflavone (B191592) glycosides, such as Genistein (B1671435) 7-glucoside (also known as genistin), are critically dependent on the initial hydrolysis of the sugar moiety. mdpi.com This process, termed deglycosylation, converts the glycoside into its aglycone form, genistein. wikipedia.org This conversion is a necessary step for intestinal absorption and is primarily facilitated by the action of various β-glucosidase enzymes. mdpi.combohrium.com While this enzymatic activity is most prominent in the intestines, evidence suggests that hydrolysis can commence as early as in the oral cavity, mediated by β-glucosidases present in saliva from both epithelial cells and resident bacteria. wikipedia.orgnih.govresearchgate.net

Role of Intestinal β-Glucosidases

For Genistein 7-glucoside to be absorbed from the gut, it must first be hydrolyzed by intestinal β-glucosidases. mdpi.com These enzymes cleave the β-glycosidic bond, releasing the glucose molecule and the absorbable aglycone, genistein. researchgate.net This deglycosylation is widely considered a prerequisite for the uptake of isoflavones into the peripheral circulation. mdpi.combohrium.com The primary sites for this enzymatic action are the small and large intestines, where different β-glucosidases contribute to the metabolic process. tandfonline.com The efficiency of this hydrolysis can vary significantly among individuals, which may be a key factor in the differing bioavailability of flavonoids observed in the population. researchgate.net

Contribution of Lactase-Phlorizin Hydrolase (LPH)

Lactase-phlorizin hydrolase (LPH) is a key β-glucosidase enzyme located on the brush border membrane of the small intestine's epithelial cells. tandfonline.comnih.govscilit.com LPH is capable of hydrolyzing a variety of dietary flavonoid and isoflavonoid (B1168493) glycosides, including this compound. nih.govresearchgate.net Studies using LPH purified from sheep small intestine have determined the catalytic efficiency for several of these compounds, with the majority of the hydrolytic activity occurring at the enzyme's lactase site. nih.govscilit.comresearchgate.net However, some research indicates that LPH may have a relatively weak affinity for this compound compared to other glycosides, and its role in humans might be less pronounced than that of cytosolic β-glucosidase. tandfonline.comtandfonline.comtandfonline.com

| Substrate | Catalytic Efficiency (kcat/Km) (mM-1s-1) |

|---|---|

| Quercetin-4'-glucoside | 170 |

| Quercetin-3-glucoside | 137 |

| This compound | 77 |

| Daidzein-7-glucoside | 14 |

Cytosolic β-Glucosidase (CBG) Activity

Cytosolic β-glucosidase (CBG) is another crucial enzyme in the metabolism of this compound. tandfonline.comtandfonline.com Unlike LPH, which is membrane-bound, CBG is located within the cytoplasm of enterocytes in the small intestine and is also found in liver cells. tandfonline.comwur.nlnih.gov This enzyme demonstrates broad substrate specificity and effectively hydrolyzes this compound. tandfonline.comresearchgate.nettandfonline.com For CBG to act, the intact glycoside must first be transported from the intestinal lumen into the cell. wur.nl This transport may be facilitated by the sodium-glucose co-transporter 1 (SGLT1). tandfonline.comresearchgate.nettandfonline.com In vitro studies using human intestinal S9 fractions, which contain cytosolic enzymes, have shown that the deconjugation of this compound is primarily driven by the activity of a broad-specific β-glucosidase, consistent with CBG. d-nb.info Kinetic analyses of these human intestinal fractions reveal that the catalytic efficiency of deconjugation is lower than that of the subsequent conjugation reactions, suggesting that the free aglycone is unlikely to enter systemic circulation in large amounts from the intestine. d-nb.info

| Parameter | Value |

|---|---|

| Km (μM) | 79 |

| Vmax (nmol/min/mg protein) | 127 |

| Catalytic Efficiency (Vmax/Km) (mL/min/mg protein) | 1.6 |

Deconjugation in Target Tissues

After initial absorption and metabolism in the intestine and liver, genistein circulates predominantly as glucuronide and sulfate (B86663) conjugates. wur.nlnih.gov These conjugates can serve as carriers, transporting the isoflavone to various target tissues throughout the body, such as the breast and prostate. wur.nlthieme-connect.com Within these tissues, the conjugates may be deconjugated by local enzymes to release the biologically active aglycone, genistein. wur.nlthieme-connect.com Tissues such as the liver, kidney, and spleen are known to contain cytosolic β-glucosidase, providing a mechanism for this reactivation. wikipedia.org However, the extent of this deconjugation in specific target tissues is not fully understood. nih.gov For instance, studies on breast tissue have found only low concentrations of unconjugated isoflavones, suggesting that local deconjugation activity might be limited. europa.eu

Absorption and Systemic Disposition Mechanistic Aspects

Intestinal Absorption Mechanisms of Genistein (B1671435) 7-Glucoside and its Aglycone

The initial step in the systemic availability of Genistein 7-glucoside is its absorption from the gastrointestinal tract. This process is significantly influenced by its chemical form—as a glycoside or its sugar-free counterpart, the aglycone genistein.

Comparative Permeability of Glycoside versus Aglycone Forms

Research consistently demonstrates that the aglycone form, genistein, exhibits superior permeability across the intestinal barrier compared to its glycosidic form, this compound (genistin). nih.govwur.nl The higher lipophilicity of genistein allows it to be more readily absorbed via passive diffusion across the intestinal epithelial cells. acs.org In contrast, the more water-soluble this compound is too hydrophilic to easily diffuse across cell membranes. researchgate.net

Studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that the apical to basolateral absorption of genistein is rapid. nih.gov Conversely, this compound shows minimal absorption in this model and can even be subject to efflux back into the intestinal lumen, a process potentially mediated by transporters like MRP2. nih.gov While some studies suggest that isoflavone (B191592) glycosides might be absorbed to a small extent intact, the predominant pathway for the absorption of the genistein moiety from this compound involves its initial conversion to the aglycone. wur.nlmdpi.com

Table 1: Comparative Permeability of Genistein and this compound

| Compound | Permeability Characteristic | Intestinal Model | Finding | Reference |

| Genistein (Aglycone) | High | Caco-2 cells | Rapid apical to basolateral transport | nih.gov |

| Genistein (Aglycone) | Higher than glycoside | Caco-2 cells | Permeability is approximately 5 times higher than this compound. | nih.gov |

| This compound | Low | Caco-2 cells | Minimal absorption and subject to efflux. | nih.gov |

| This compound | Lower than aglycone | Rat small intestine | Absorbed far less than the aglycone. | pan.olsztyn.pl |

Rapid Hydrolysis during Intestinal Passage

For this compound to be effectively absorbed, the hydrolysis of its glucose moiety is a critical and rapid step. mdpi.comd-nb.info This conversion to the aglycone, genistein, is catalyzed by β-glucosidases present in the intestine. mdpi.comdoi.org This enzymatic action is not limited to the colon's microflora; it begins as early as the mouth, with human saliva showing the capacity to deconjugate genistin (B1671436), and continues significantly in the small intestine. d-nb.infowikipedia.org

The hydrolysis allows the now more lipophilic genistein to be absorbed. mdpi.com Studies in rats have shown that after administration of this compound, it is rapidly hydrolyzed to genistein in the upper intestine before absorption. nih.gov This efficient hydrolysis is considered a key determinant of its bioavailability. mdpi.com

Phase II Metabolism in Intestinal Epithelial Cells and Liver

Once absorbed, genistein undergoes extensive phase II metabolism, primarily in the intestinal epithelial cells and the liver. wur.nl This process involves the conjugation of the aglycone with glucuronic acid or sulfate (B86663), which increases its water solubility and facilitates its excretion.

Glucuronidation Pathways and UGT Enzyme Activity

Glucuronidation is the major metabolic pathway for genistein. mdpi.commdpi.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comuniprot.org Several UGT isoforms are capable of metabolizing genistein, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 being among the most active. uniprot.orgacs.org In humans, genistein is predominantly converted to its glucuronide conjugates, such as genistein-7-glucuronide and genistein-4'-glucuronide. mdpi.com The intestinal cells are a major site for this initial glucuronidation. wur.nl

Table 2: UGT Isoforms Involved in Genistein Glucuronidation

| UGT Isoform | Activity towards Genistein | Reference |

| UGT1A1 | Catalyzes glucuronidation | uniprot.orgacs.org |

| UGT1A8 | Metabolizes genistein rapidly | acs.org |

| UGT1A9 | Metabolizes genistein rapidly | acs.org |

| UGT1A10 | Metabolizes genistein rapidly | acs.org |

Sulfation Pathways and SULT Enzyme Activity

In addition to glucuronidation, genistein is also metabolized through sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govtandfonline.com The primary SULTs involved in genistein sulfation in the liver and small intestine are SULT1A1 and SULT1E1. scispace.comresearchgate.net Studies have shown a preference for sulfation at the 7-OH position of genistein over the 4'-OH position. scispace.com SULT1A1, in particular, exhibits high catalytic efficiency for the 7-O-sulfation of genistein. scispace.com Phytoestrogens like genistein can also inhibit the activity of these enzymes. oup.com

Enterohepatic Circulation and Recirculation Dynamics

After being metabolized in the liver into glucuronide and sulfate conjugates, these water-soluble metabolites are excreted into the bile. mdpi.compsu.edu The bile is then released into the duodenum, where intestinal bacteria can deconjugate the metabolites back into the absorbable aglycone, genistein. This reabsorbed genistein can then re-enter the systemic circulation. psu.edunih.gov This process, known as enterohepatic circulation, can lead to a secondary peak in plasma concentrations of genistein several hours after initial ingestion and prolongs its presence in the body. psu.edunih.gov The structure of genistein is similar to other compounds like 17 β-estradiol which also undergo enterohepatic recirculation. psu.edu

Influence of Gut Microbiota on Absorption and Bioavailability

The intestinal microbiota plays a pivotal role in the metabolism and subsequent absorption of this compound, also known as genistin. cambridge.org In its glycosidic form, the bioavailability of genistein is limited as it cannot be readily absorbed through the intestinal wall. nih.govfrontiersin.org The crucial first step in its absorption is the hydrolysis of the glucose moiety to release the aglycone, genistein. cambridge.orgcambridge.org This biotransformation is primarily mediated by β-glucosidases, enzymes produced by various bacteria residing in the gut. cambridge.orgmdpi.com

Several major groups of colonic bacteria, including Lactobacillus spp., Bacteroides spp., and Bifidobacterium spp., are known to possess β-glucosidase activity. cambridge.org Research has demonstrated that the gut microbiota can efficiently convert genistin to genistein. nih.gov For instance, a study using fecal fermentation showed a significant decrease in genistin concentration and a corresponding increase in genistein levels over a 24-hour period. nih.govfrontiersin.org This highlights the rapid and efficient nature of microbial hydrolysis.

The conversion process is not limited to the colon. While initially thought to be the primary site of hydrolysis, recent findings suggest that deglycosylation can also occur in the small intestine. d-nb.info Enzymes such as lactase phloridzin hydrolase at the brush border and cytosolic β-glucosidases within enterocytes contribute to this process. cambridge.orgtandfonline.com Cytosolic β-glucosidase, in particular, has been shown to hydrolyze genistin. tandfonline.com

A study involving fecal bacteria fermentation with genistin not only confirmed the conversion to genistein but also identified the production of two new metabolites. nih.gov Furthermore, a detailed analysis identified a total of 46 metabolites resulting from various biotransformation reactions such as decarbonylation, hydroxylation, and methylation. nih.gov The study also noted significant changes in the intestinal flora composition during fermentation, with five genera—Lactobacillus, Bifidobacterium, Parabacteroides, Sutterella, and Dorea—identified as dominant in the fermentation of genistin. nih.gov

The table below summarizes the findings of a fecal fermentation study on this compound, demonstrating its conversion to genistein.

| Time (hours) | This compound (mg/mL) | Genistein (mg/mL) |

| 0 | 0.1938 ± 0.0378 | 0.0139 ± 0.0057 |

| 24 | 0.0102 ± 0.0063 | 0.0426 ± 0.0251 |

| Data from a study on the biotransformation of genistin by fecal microbiota. nih.govfrontiersin.org |

This microbial activity is a key determinant of genistein's bioavailability. mdpi.com The rapid metabolism by gut bacteria highlights their critical role in releasing the bioactive aglycone from its dietary glycoside form, thereby enabling its absorption and subsequent systemic effects. mdpi.com

Molecular Mechanisms of Action in Biological Systems

Modulation of Cellular Proliferation and Apoptosis

Genistein (B1671435), the active form of Genistein 7-glucoside, modulates cellular proliferation and apoptosis through intricate molecular pathways. It has been shown to halt the cell cycle at various phases and trigger programmed cell death in several cancer cell lines. cancertherjournal.commdpi.commdpi.com These effects are crucial to its anticancer potential and involve the regulation of key proteins that control cell division and survival.

Genistein interferes with the normal progression of the cell cycle, a fundamental process for cell proliferation. By targeting specific regulatory proteins, it can cause cells, particularly cancer cells, to halt at certain checkpoints, thereby preventing their division and growth. roehampton.ac.ukmdpi.com

One of the key mechanisms by which genistein induces cell cycle arrest is through the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21WAF1/CIP1. roehampton.ac.ukmdpi.com The p21 protein is a critical negative regulator of the cell cycle that can halt cell division by inhibiting the activity of cyclin-dependent kinase (CDK) complexes.

Studies have shown that treatment with genistein leads to a significant increase in p21 protein levels. wvu.edu In human prostate cancer cells, for instance, genistein treatment was associated with an 11.5- to 25-fold increase in p53, a tumor suppressor that often directs the transcription of p21, and a subsequent dramatic increase in p21 levels by up to 87-fold. wvu.edu This upregulation of p21 is a central event in mediating the anti-proliferative effects of genistein. roehampton.ac.ukmdpi.com

| Treatment | Cell Line | Fold Increase in p21 Protein Levels | Reference |

|---|---|---|---|

| Genistein (50-100 µM) | LNCaP (Prostate Cancer) | Up to 87-fold | wvu.edu |

| Genistein | PC3 (Prostate Cancer) | 1.1-fold (nuclear) | mdpi.comnih.gov |

Genistein also exerts its cell cycle-inhibitory effects by downregulating the expression of key cyclins required for mitotic entry, particularly Cyclin B1. mdpi.comresearchgate.net Cyclin B1 forms a complex with CDK1 (also known as Cdc2), which is essential for the G2/M transition. By reducing the levels of Cyclin B1, genistein prevents the activation of this complex, thereby blocking cells from entering mitosis.

In human breast and prostate cancer cells, genistein treatment has been shown to cause a time-dependent decrease in Cyclin B1 protein levels. mdpi.comresearchgate.net This reduction in Cyclin B1 expression is a significant factor contributing to the G2/M phase arrest induced by the compound. researchgate.netnih.gov In PC3 prostate cancer cells, genistein treatment resulted in a 14% decrease in nuclear Cyclin B1 expression. nih.gov

The culmination of genistein's effects on cell cycle regulators like p21 and Cyclin B1 is the arrest of the cell cycle at specific checkpoints. The most commonly reported effect of genistein is a block at the G2/M phase transition. wikipedia.orgrsc.orgroehampton.ac.ukcancertherjournal.com This G2/M arrest prevents damaged cells from dividing and propagating.

Flow cytometry analysis has consistently demonstrated that treating various cancer cell lines with genistein leads to a significant accumulation of cells in the G2/M phase. wikipedia.orgcancertherjournal.com For example, studies on human colon, prostate, and breast cancer cells all report a pronounced G2/M arrest following genistein exposure. rsc.orgmdpi.comresearchgate.net This action is considered a primary mechanism for its anti-proliferative activity. researchgate.net

| Cell Line | Cancer Type | Observed Cell Cycle Arrest Phase | Reference |

|---|---|---|---|

| HCT116 / SW-480 | Colon Cancer | G2/M | rsc.orgcambridge.org |

| HGC-27 | Gastric Cancer | G2/M | wikipedia.org |

| LNCaP / PC3 | Prostate Cancer | G2/M | mdpi.comnih.gov |

| MCF-7 / MDA-MB-231 | Breast Cancer | G2/M | researchgate.net |

| T24 | Bladder Cancer | G2/M | cancertherjournal.com |

Beyond halting cell proliferation, genistein actively induces programmed cell death, or apoptosis. This process is crucial for eliminating cancerous cells. Genistein triggers apoptosis by modulating the expression of pro- and anti-apoptotic proteins and activating the caspase cascade. mdpi.comnih.gov While genistein is a known inducer of apoptosis, its precursor, this compound, has been shown in some experimental models to mitigate caspase activation and rescue cells from death. iiarjournals.org

A central feature of apoptosis is the activation of a family of proteases called caspases. Genistein has been shown to trigger the intrinsic apoptotic pathway, which involves the activation of initiator caspases like Caspase-9, followed by the activation of effector caspases, such as Caspase-3. mdpi.comwvu.edunih.gov

Upon treatment with genistein, cancer cells exhibit increased expression and activity of cleaved (active) Caspase-3 and Caspase-9. wvu.eduiiarjournals.org Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. iiarjournals.orgcambridge.org Studies have confirmed that the activation of Caspase-3 is a key event in genistein-induced apoptosis and that inhibiting its activity can block the cell death process. nih.govcambridge.org For example, in lung cancer cells, genistein treatment led to a concentration-dependent increase in the expression of cleaved Caspase-3 and cleaved Caspase-9. wvu.edu

Apoptotic Pathway Modulation

B-cell Lymphoma 2 (Bcl-2) Family Protein Regulation (e.g., Bax/Bcl-2 Ratio)

The regulation of apoptosis, or programmed cell death, is intricately controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The ratio of these opposing proteins, particularly the Bax/Bcl-2 ratio, is a critical determinant of a cell's fate. An increase in this ratio sensitizes cells to apoptotic stimuli.

Research into the effects of soy isoflavones on this pathway has primarily focused on genistein. Studies have demonstrated that genistein can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. nih.govnih.govnih.govresearchgate.net For instance, in human malignant neuroblastoma SK-N-DZ cells, treatment with genistein was associated with an increase in the Bax:Bcl-2 ratio, contributing to the induction of apoptosis. nih.govnih.gov Similarly, in ovariectomized rats, genistein administration led to the upregulation of Bcl-2 and downregulation of Bax in hippocampal neurons, suggesting a neuroprotective anti-apoptotic effect in that specific context. nih.gov Another study on MCF-7 breast cancer cells found that genistein could downregulate the Bcl-2/Bax protein ratio. nih.gov In canine mammary gland tumor cells, genistein was also shown to increase the Bax/Bcl-2 ratio. researchgate.net

It is important to note that the direct effects of this compound on the regulation of Bcl-2 family proteins have not been as extensively studied. The differential metabolism and cellular uptake of genistin (B1671436) compared to genistein may result in distinct interactions with these apoptotic regulatory pathways.

Table 1: Effects of Genistein on Bcl-2 Family Proteins in Various Cell Types

| Cell Type | Compound | Effect on Bax | Effect on Bcl-2 | Effect on Bax/Bcl-2 Ratio | Reference |

|---|---|---|---|---|---|

| Human Malignant Neuroblastoma SK-N-DZ | Genistein | - | Downregulation | Increased | nih.govnih.gov |

| Hippocampal Neurons (in vivo) | Genistein | Downregulation | Upregulation | Decreased | nih.gov |

| MCF-7 Human Breast Cancer Cells | Genistein | - | - | Downregulated | nih.gov |

| Canine Mammary Gland Tumor CMT-U27 | Genistein | Upregulation | Downregulation | Increased | researchgate.net |

Mitochondrial-Mediated Apoptosis Induction

The mitochondrial, or intrinsic, pathway of apoptosis is a major mechanism of programmed cell death. This pathway is initiated by various intracellular stresses and converges on the mitochondria. A key event is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis.

Genistein has been shown to induce apoptosis through the mitochondrial pathway in several cancer cell models. nih.govnih.govtandfonline.commdpi.com In T lymphoma cells, genistein treatment resulted in mitochondrial depolarization, an early event in the apoptotic process. tandfonline.com The release of cytochrome c from the mitochondria into the cytosol was observed in human malignant neuroblastoma cells following genistein exposure, indicating the involvement of the mitochondrial pathway. nih.govnih.gov These events are often linked to the aforementioned regulation of Bcl-2 family proteins, as an increased Bax/Bcl-2 ratio can promote mitochondrial outer membrane permeabilization.

Direct evidence for this compound's ability to specifically induce mitochondrial-mediated apoptosis is less clear in the current body of scientific literature. Further research is needed to elucidate whether genistin can trigger this pathway and to what extent its efficacy compares to that of its aglycone form, genistein.

Autophagy Induction and its Role in Cell Death

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It is a complex process that can promote cell survival under stress but can also lead to a form of programmed cell death known as autophagic cell death.

The role of genistein in modulating autophagy has been investigated in various cancer cell lines. nih.govnih.gov In human uterine leiomyoma cells, a high concentration of genistein was found to induce cell death primarily through autophagy, as evidenced by the increased immunoexpression of autophagy markers and the presence of autophagic vacuoles. nih.gov In ovarian cancer cells, genistein has been reported to induce both apoptosis and a caspase-independent cell death with the hallmarks of autophagy. nih.gov It has been speculated that in some cancer cells, genistein may block the intrinsic apoptotic pathway, leading to starvation and subsequent autophagic cell death.

As with other mechanisms, there is a scarcity of research specifically investigating the capacity of this compound to induce autophagy and its subsequent role in cell fate decisions. Understanding how the glycoside form of this isoflavone (B191592) influences this critical cellular process remains an area for future investigation.

Anti-angiogenic and Anti-metastatic Mechanisms

Inhibition of Angiogenesis-Related Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy.

Genistein has been identified as a potent inhibitor of angiogenesis. nih.govnih.govmdpi.com Its anti-angiogenic properties are thought to contribute significantly to its anti-cancer effects. nih.gov Genistein has been shown to inhibit the proliferation of vascular endothelial cells, a critical step in the angiogenic process. nih.gov The mechanisms underlying these effects are multifactorial and involve the modulation of various signaling pathways that regulate angiogenesis. mdpi.com

Vascular Endothelial Growth Factor (VEGF) and Receptor Modulation

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. It exerts its effects by binding to its receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.

Studies have demonstrated that genistein can interfere with VEGF signaling. mdpi.comnih.govresearchgate.net In a murine model of endometriosis, genistein administration was shown to reduce the expression of VEGF. nih.gov Furthermore, in cultured human retinal pigment epithelial cells, genistein was found to inhibit high glucose-induced VEGF secretion. researchgate.net An in vivo and in silico study on an endometriosis mice model also concluded that genistein significantly reduced the expression of VEGF-A. nih.gov The inhibition of VEGF-induced endothelial cell activation by genistein may be a key mechanism behind its anti-angiogenic effects. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α) Downregulation

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α is a master regulator of angiogenesis, as it controls the expression of numerous pro-angiogenic genes, including VEGF.

The ability of genistein to downregulate HIF-1α has been documented in several studies. mdpi.comnih.govnih.govmdpi.comnih.gov In breast cancer cells, genistein has been shown to downregulate HIF-1α. nih.gov This effect is significant because the activation of HIF-1 is impaired in cells treated with genistein under hypoxic conditions, leading to a subsequent inhibition of VEGF gene expression. mdpi.com In a murine model of endometriosis, genistein was also found to decrease the expression of HIF-1α. nih.gov More recently, it was shown that genistein exerts anti-fibrotic effects by inhibiting HIF-1α in human peritoneal mesothelial cells under high glucose conditions. nih.gov By downregulating HIF-1α, genistein can effectively suppress the hypoxic induction of angiogenesis.

Table 2: Summary of Genistein's Effects on Angiogenesis-Related Factors

| Factor | Cell/Model Type | Compound | Effect | Reference |

|---|---|---|---|---|

| VEGF | Endometriosis Mouse Model | Genistein | Decreased Expression | nih.govnih.gov |

| VEGF | Human Retinal Pigment Epithelial Cells | Genistein | Inhibited Secretion | researchgate.net |

| HIF-1α | Breast Cancer Cells | Genistein | Downregulation | nih.gov |

| HIF-1α | Endometriosis Mouse Model | Genistein | Decreased Expression | nih.gov |

| HIF-1α | Human Peritoneal Mesothelial Cells | Genistein | Inhibition | nih.gov |

Suppression of Metastasis

This compound, a naturally occurring isoflavone, demonstrates notable potential in the suppression of cancer metastasis, a complex process involving the spread of cancer cells from the primary tumor to distant organs. nih.gov This anti-metastatic activity is attributed to its ability to interfere with multiple stages of the metastatic cascade. nih.govfrontiersin.org The compound's mechanisms of action include the inhibition of enzymes crucial for tissue remodeling and the regulation of cellular processes that enable cancer cell motility and invasion.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, -9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. nih.govwikipedia.org this compound has been shown to inhibit the activity and expression of several MMPs, particularly MMP-2 and MMP-9, which are known to be highly expressed in various cancers and play a pivotal role in the breakdown of basement membranes, facilitating cancer cell invasion. frontiersin.orgnih.govnih.gov

Research findings indicate that genistein can downregulate the expression of MMP-2 and MMP-9 at both the mRNA and protein levels. nih.govnih.gov For instance, in prostate cancer cells, genistein exposure led to a significant dose- and time-dependent inhibition of MMP-2 expression. nih.gov Similarly, in salivary adenoid cystic carcinoma cells, genistein was found to inhibit metastasis by downregulating the expression of MMP-9. frontiersin.org The inhibitory effect of genistein on MMPs is a critical component of its anti-metastatic properties, as it directly hinders the ability of cancer cells to degrade the surrounding tissue and invade adjacent and distant sites. nih.govfrontiersin.org

Table 1: Effect of Genistein on Matrix Metalloproteinase (MMP) Expression and Activity

| Cell Line | Cancer Type | MMP Targeted | Observed Effect |

|---|---|---|---|

| LNCaP and PC3 | Prostate Cancer | MMP-2 | Significant dose- and time-dependent inhibition of expression. nih.gov |

| Salivary Adenoid Cystic Carcinoma Cells | Salivary Gland Cancer | MMP-9 | Inhibition of expression. frontiersin.org |

| MCF-7 and MDA-MB-231 | Breast Cancer | MMP-9 | Downregulation of expression. nih.gov |

| T47D | Breast Cancer | MMP-2, -3, -15 | Decrease in expression. nih.gov |

| Rat Vascular Smooth Muscle Cells | Not applicable | MMP-9 | Inhibition of Angiotensin II-induced generation. nih.gov |

Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory and invasive mesenchymal phenotype. nih.govmdpi.com This process is a crucial step in the initiation of metastasis. nih.govnih.gov this compound has been shown to regulate EMT, thereby inhibiting the metastatic potential of cancer cells. nih.govmdpi.com

The regulatory effect of genistein on EMT involves the modulation of key molecular markers. It has been observed to upregulate the expression of epithelial markers, such as E-cadherin, while downregulating mesenchymal markers like N-cadherin and Vimentin. nih.govmdpi.com For example, in colon cancer cells, genistein was found to reverse the EMT process by increasing E-cadherin expression and decreasing N-cadherin expression. nih.gov This modulation of EMT-related proteins helps to maintain the epithelial phenotype of cancer cells, reducing their motility and invasiveness. nih.govnih.gov The ability of genistein to interfere with the EMT process highlights its potential as an anti-metastatic agent. nih.govmdpi.com

Anti-inflammatory Signaling Pathways

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govresearchgate.net Chronic inflammation is a critical component of tumor progression, contributing to cell proliferation, survival, and metastasis. By targeting inflammatory pathways, genistein can create a less favorable microenvironment for tumor growth and spread.

Nuclear Factor Kappa-B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a central regulator of inflammation, and its aberrant activation is frequently observed in various cancers. nih.govresearchgate.net Genistein has been shown to be a potent inhibitor of the NF-κB pathway. nih.govresearchgate.net It can prevent the activation of NF-κB, which in turn downregulates the expression of numerous NF-κB target genes involved in inflammation, cell survival, and proliferation. nih.govresearchgate.net

The inhibitory mechanism of genistein on the NF-κB pathway can involve preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By stabilizing IκB-α, genistein effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity. researchgate.net This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory and anti-cancer effects of genistein. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), play a crucial role in promoting inflammation and are implicated in the pathogenesis of cancer. nih.govnih.govmdpi.com Genistein has been demonstrated to modulate the expression of these pro-inflammatory cytokines, contributing to its anti-inflammatory effects. nih.govnih.gov

Studies have shown that genistein can significantly decrease the secretion of IL-1β, IL-6, and IL-8 in cells stimulated with TNF-α. nih.gov For instance, in human synoviocyte MH7A cells, genistein dose-dependently reduced the production of these pro-inflammatory cytokines. nih.gov By suppressing the expression of key inflammatory mediators, genistein can dampen the inflammatory response within the tumor microenvironment, thereby inhibiting tumor progression. nih.govnih.gov

Table 2: Modulation of Pro-inflammatory Cytokines by Genistein

| Cell/Animal Model | Stimulus | Cytokines Modulated | Observed Effect |

|---|---|---|---|

| Human Synoviocyte MH7A Cells | TNF-α | IL-1β, IL-6, IL-8 | Decreased secretion in a dose-dependent manner. nih.gov |

| Pancreatic Cells | Not specified | IL-1β, TNF-α | Suppression of expression. nih.gov |

| Inflammatory Liver Cells | Endotoxins | TNF-α | Inhibition of expression. ijpsm.com |

| Rats with Myocardial Ischemia/Reperfusion | Ischemia/Reperfusion | IL-1β, IL-18, IL-6, TNF-α | Reduced serum levels. researchgate.net |

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production Suppression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a molecule that can have both pro- and anti-tumor effects depending on its concentration and the cellular context. frontiersin.orgwikipedia.org In many cancers, high levels of iNOS and NO are associated with inflammation and tumor progression. researchgate.net Genistein has been shown to suppress the expression of iNOS and the subsequent production of NO. researchgate.netijpsm.com

Signal Transducer and Activator of Transcription 1 (STAT-1) Modulation

Current scientific literature does not provide direct evidence on the specific modulatory effects of this compound on the Signal Transducer and Activator of Transcription 1 (STAT-1) signaling pathway. Research has predominantly focused on its aglycone, genistein, which has been shown to inhibit STAT-1 activation nih.govmdpi.com. However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to elucidate its independent role, if any, in STAT-1 modulation.

Antioxidant Defense Mechanisms

The antioxidant potential of this compound has been evaluated through various in vitro models, which suggest that its direct activity is limited compared to its aglycone form.

The capacity of this compound to directly scavenge reactive oxygen species (ROS) appears to be minimal. Studies have indicated that the presence of the glucose moiety in the molecule may contribute to a lower antioxidant activity nih.gov. This is supported by findings that demonstrate this compound, also known as genistin, possesses low antioxidant potential in various chemical-based assays ijpsm.comnih.gov.

There is a lack of specific research detailing the direct effects of this compound on the regulation of endogenous antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. While studies on dietary intake of soy isoflavones have shown an increase in the activity of these enzymes, these effects are largely attributed to the metabolic conversion of the glucosides to their aglycone forms nih.govd-nb.info. The independent ability of this compound to modulate these enzymatic pathways remains to be established.

Research into the direct inhibitory effects of this compound on lipid peroxidation has shown it to be significantly less potent than its aglycone counterpart, genistein. In studies examining the oxidation of low-density lipoprotein (LDL), this compound was found to be much less effective at preventing this process spandidos-publications.commdpi.comnih.gov. However, a study on a similar metabolite, genistein-7-O-beta-D-glucuronic acid, demonstrated that while its activity was diminished compared to genistein, it did retain the ability to inhibit copper-mediated lipid oxidation of LDL researchgate.netanimbiosci.org. This suggests that while the glucose moiety reduces the inhibitory effect, some capacity to protect against lipid peroxidation may be retained.

Effects on Bone Metabolism and Osteogenesis

The direct role of this compound in stimulating the differentiation and maturation of osteoblasts is not well-documented in the scientific literature. The anabolic effects of soy isoflavones on bone are predominantly ascribed to genistein, which has been shown to promote osteoblastic activity nih.govmdpi.comnih.govmdpi.comnih.gov. While it is understood that this compound is a precursor to genistein, its intrinsic ability to influence osteogenesis has not been a primary focus of research. Therefore, there is insufficient evidence to conclude a direct stimulatory effect of this compound on osteoblast differentiation and maturation.

Inhibition of Osteoclast Formation and Bone Resorption

In addition to stimulating bone formation, genistein exerts a protective effect on the skeleton by actively inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

The nuclear factor-kappa B (NF-κB) signaling pathway is essential for the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This pathway is activated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Genistein has been shown to effectively inhibit RANKL-induced osteoclast formation by downregulating the NF-κB signaling cascade. nih.gov

Specifically, genistein can prevent the degradation of the inhibitor of κB (I-κB), which in turn blocks the translocation of NF-κB into the nucleus. nih.gov This action prevents the transcription of genes necessary for osteoclastogenesis, thereby suppressing the formation of new osteoclasts and reducing bone resorption. nih.govnih.gov

| Signaling Molecule | Effect of Genistein | Outcome in Osteoclasts |

| I-κB Degradation | Inhibited nih.gov | I-κB remains bound to NF-κB |

| NF-κB Nuclear Translocation | Prevented nih.gov | NF-κB remains inactive in the cytoplasm |

| Osteoclast-specific gene transcription | Suppressed | Inhibition of osteoclast differentiation nih.gov |

Genistein further contributes to the inhibition of bone resorption by modulating the critical RANKL/Osteoprotegerin (OPG) axis. OPG is a decoy receptor produced by osteoblasts that binds to RANKL, preventing it from interacting with its receptor (RANK) on osteoclast precursors. consensus.app This action effectively neutralizes RANKL's ability to promote osteoclast formation.

Studies have demonstrated that genistein stimulates the production and secretion of OPG from human osteoblasts. consensus.appoup.com By increasing the levels of OPG, genistein shifts the OPG/RANKL ratio in favor of bone protection, leading to a significant reduction in osteoclast differentiation and activity. oup.comnih.gov This mechanism is a key component of genistein's anti-resorptive properties.

Attenuation of RANKL Expression

Genistein has been observed to influence bone metabolism by modulating the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, which is crucial for osteoclast differentiation and activation. Studies in postmenopausal women have shown that administration of genistein can lead to a decrease in serum levels of soluble RANKL (sRANKL). nih.gov This effect contributes to a more favorable balance in bone turnover. In vitro studies have further elucidated this mechanism, showing that genistein can decrease the expression of RANKL. mdpi.com By suppressing RANKL, genistein inhibits the maturation of osteoclasts, the cells responsible for bone resorption. This action is considered a key part of its bone-protective effects. nih.govmdpi.com

Inhibition of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis (fat cell formation) and has an inverse relationship with osteogenesis (bone formation). Research indicates that genistein's effect on PPARγ is concentration-dependent. At high concentrations (typically >1 micromolar), genistein can act as a ligand for PPARγ, leading to the upregulation of adipogenesis. nih.govresearchgate.net However, other studies suggest that genistein can also inhibit PPARγ expression. nih.gov This inhibition is significant because PPARγ activation is known to promote adipogenesis. researchgate.net By suppressing PPARγ, genistein can shift the differentiation of mesenchymal stem cells towards bone-forming osteoblasts and away from fat-storing adipocytes, a mechanism crucial for its effects on bone health and metabolic regulation. nih.govnih.gov

Neurobiological Mechanisms

Amelioration of Amyloid-β (Aβ)-Induced Inflammatory Responses

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease, contributing significantly to neuroinflammation. Genistein has demonstrated a capacity to mitigate these inflammatory processes. In studies using C6 glial cells, genistein was shown to prevent the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are typically induced by Aβ. nih.govnih.gov The mechanism for this anti-inflammatory effect involves the regulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov Genistein prevents the Aβ-induced upregulation of TLR4 and increases the expression of IκB-α, an inhibitor of NF-κB, thereby suppressing the inflammatory cascade. nih.govnih.gov

| Experimental Model | Key Inflammatory Markers | Effect of Genistein | Signaling Pathway Implicated |

| Aβ₂₅₋₃₅-treated C6 glial cells | TNF-α, IL-1β | Prevents release | TLR4/NF-κB |

| Aβ₂₅₋₃₅-treated C6 glial cells | TLR4 expression | Prevents upregulation | TLR4/NF-κB |

| Aβ₂₅₋₃₅-treated C6 glial cells | IκB-α expression | Upregulates | TLR4/NF-κB |

Protection Against Aβ-Induced Apoptosis in Neuronal Cells

Beyond inflammation, Aβ peptides are known to induce apoptosis, or programmed cell death, in neuronal cells, contributing to the neurodegeneration seen in Alzheimer's disease. Genistein has shown significant neuroprotective effects by counteracting this process. In human neuroblastoma SH-SY5Y cells and primary rat hippocampal neurons, pretreatment with genistein partially inhibits Aβ-induced cell death. nih.govnih.gov This protective effect is achieved by modulating the expression of key apoptosis-related proteins. Genistein has been found to upregulate the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and suppress the activity of the pro-apoptotic protein Caspase-3. researchgate.netnih.gov By altering the balance of these proteins, genistein helps to preserve neuronal cell viability in the presence of toxic Aβ peptides. nih.gov

| Cell Line/Model | Apoptotic Stimulus | Key Apoptotic Markers | Effect of Genistein |

| SH-SY5Y cells | Aβ₂₅₋₃₅ | Cell Death | Partial inhibition |

| Rat primary hippocampal neurons | Aβ₂₅₋₃₅ | Apoptotic cells | Reduced number |

| Rat primary hippocampal neurons | Aβ₂₅₋₃₅ | Bcl-2 expression | Upregulated |

| Rat primary hippocampal neurons | Aβ₂₅₋₃₅ | Caspase-3 activity | Suppressed |

Modulation of Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is another hallmark of Alzheimer's disease. Genistein has been shown to interfere with this pathological process. Studies have demonstrated that genistein can reduce tau hyperphosphorylation in cellular and animal models of Alzheimer's disease. nih.govnih.gove-nps.or.kr The underlying mechanism involves the regulation of key protein kinases. Genistein's protective effect is associated with the inhibition of Aβ-induced inactivation of Akt, a protein kinase that, when active, helps suppress tau phosphorylation. nih.gov Furthermore, genistein has been found to reduce the activity of glycogen (B147801) synthase kinase 3β (GSK-3β) and ameliorate tau hyperphosphorylation by repressing the inhibitory effect of the Cancerous Inhibitor of PP2A (CIP2A) on Protein Phosphatase 2A (PP2A), a major tau phosphatase. e-nps.or.krresearchgate.net

| Model System | Key Findings | Implicated Kinases/Phosphatases |

| Aβ-treated rats (in vivo) | Improved cognitive impairment, attenuated tau hyperphosphorylation | Extracellular signal-regulated kinase (ERK) |

| Aβ₂₅₋₃₅-treated SH-SY5Y cells | Inhibition of tau hyperphosphorylation | Protein Kinase B (Akt) |

| Alzheimer's Disease animal models | Reduction in tau phosphorylation | Glycogen synthase kinase 3β (GSK-3β), Calcium/calmodulin-dependent protein kinase IV (CaMKIV) |

| CIP2A/tau co-expressed HEK293-T cells | Ameliorated tau hyperphosphorylation | Protein Phosphatase 2A (PP2A) |

Interaction with Estrogen Receptors and Downstream Signaling (e.g., MEK, MAPK, NFκB)

Genistein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ). nih.gov This interaction is central to many of its biological effects. Genistein's binding to ERs can trigger both genomic and non-genomic signaling pathways. In various cell types, genistein has been shown to activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases (ERK). nih.govmdpi.com This activation can interfere with pro-apoptotic pathways. mdpi.com Furthermore, genistein can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory and immune responses. nih.govnih.gov The modulation of these pathways, such as MEK/ERK and PI3K/Akt, which are downstream of estrogen receptor activation, contributes to genistein's diverse effects on cell proliferation, apoptosis, and inflammation. nih.gov

Cardioprotective Mechanisms

This compound, a primary isoflavone found in soy, contributes to cardioprotective effects primarily through the actions of its aglycone, genistein, which is formed upon metabolism in the body. The mechanisms are multifaceted, involving antioxidant activity, improved vascular function, and protection against ischemic events.

While genistein is recognized for its antioxidant properties, its glycoside form, this compound (also known as genistin), exhibits significantly different direct antioxidant capabilities, particularly in the context of cardiovascular health. Research focusing on the oxidative modification of low-density lipoprotein (LDL), a key event in the development of atherosclerosis, has shown that genistein can effectively inhibit LDL oxidation. nih.gov This protection is observed against oxidation induced by copper ions or by superoxide/nitric oxide radicals. nih.gov

Table 1: Comparative Efficacy in Inhibiting LDL Oxidation

| Compound | Efficacy in Cell-Free Systems | Efficacy in Cell-Mediated Systems | Source |

|---|---|---|---|

| Genistein | Effective inhibitor | Effective inhibitor | nih.govresearchgate.net |

The positive effects of soy isoflavones on cardiovascular health are linked to the improvement of vascular function. Epidemiological data suggest a correlation between high soy intake and lower rates of cardiovascular disease, which has spurred research into the underlying mechanisms. caringsunshine.com Genistein, the active metabolite of this compound, is thought to play a significant role. researchgate.net

Mechanistic studies indicate that genistein may improve endothelial function and vascular reactivity. caringsunshine.com One of the key novel actions identified is the rapid activation of endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO). researchgate.net Nitric oxide is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces inflammation within blood vessels. This effect of genistein appears to be mediated through the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway and is independent of its estrogenic or tyrosine kinase inhibitory effects. researchgate.net Furthermore, genistein has been found to reduce reactive oxygen species (ROS) by decreasing the expression of enzymes that produce them, further contributing to a healthy vascular environment. researchgate.net While many studies use soy isoflavone mixtures, the effects are largely attributed to genistein, making its precursor, this compound, an important dietary component for vascular health. caringsunshine.com

Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. frontiersin.org The aglycone of this compound, genistein, has demonstrated significant protective effects against myocardial I/R injury in experimental models. nih.govresearchgate.net

The protective mechanisms are largely tied to the potent anti-inflammatory properties of genistein. nih.govnih.gov Following an I/R event, an inflammatory cascade is activated. nih.gov Studies have shown that administration of genistein leads to:

Reduced Myocardial Necrosis : It limits the area of heart muscle death. nih.gov

Decreased Leukocyte Infiltration : Genistein reduces myeloperoxidase (MPO) activity, which is an indicator of the accumulation of inflammatory white blood cells in the injured tissue. nih.gov

Lowered Inflammatory Cytokines : It significantly reduces levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in both the serum and in macrophages. nih.gov

Blunted Adhesion Molecule Expression : The expression of Intercellular Adhesion Molecule-1 (ICAM-1) in the myocardium, which facilitates the binding of inflammatory cells, is decreased by genistein. nih.gov

More recent research has explored deeper molecular pathways, indicating that genistein's protective role may be dependent on SIRT1, a protein deacetylase involved in cellular stress resistance and anti-inflammatory effects. nih.gov By limiting the inflammatory response and subsequent tissue damage, genistein helps preserve myocardial function following an ischemic event. nih.gov

Anti-Allergic Mechanisms

Beyond its cardiovascular effects, this compound and its derivatives have been investigated for their potential role in modulating allergic reactions. These mechanisms involve the stabilization of mast cells and the regulation of antibody production.

Mast cells are central to allergic reactions, releasing histamine (B1213489) and other inflammatory mediators upon activation. researchgate.net While direct research on this compound is limited, studies on similar compounds and its aglycone provide insight into potential mechanisms. A study on Genistein-4′-O-α-L-rhamnopyranosyl-(1–2)- β-D-glucopyranoside (GRG), another glycoside of genistein, demonstrated that it could inhibit the production of histamine in stimulated human mast cells (HMC-1). researchgate.net This compound was also shown to reduce compound 48/80-induced systemic anaphylaxis in animal models, suggesting a mast cell-stabilizing effect. researchgate.net

Conversely, research on the aglycone, genistein, in human leukemic mast cells (HMC-1) showed a different effect. While genistein inhibited the proliferation of these cells, it was found to increase their cellular histamine content. nih.govresearchgate.net This indicates that genistein may induce maturation of the mast cells rather than directly inhibiting the release of existing histamine. nih.govresearchgate.net These distinct findings highlight the complexity of isoflavone action on mast cell biology, where the specific glycoside structure may influence the precise anti-allergic mechanism.

Table 2: Effects of Genistein and its Glycoside on Mast Cell Histamine

| Compound | Effect on Mast Cell Proliferation | Effect on Histamine | Cell Line | Source |

|---|---|---|---|---|

| Genistein-4′-O-α-L-rhamnopyranosyl-(1–2)- β-D-glucopyranoside | Not specified | Inhibited production | HMC-1 | researchgate.net |

Immunoglobulin E (IgE) is the key antibody isotype responsible for mediating type I hypersensitivity reactions. The potential for genistein to modulate the immune system and suppress antibody production has been explored. In a study using ovalbumin (OVA)-immunized mice, administration of genistein was found to suppress antigen-specific immune responses. nih.gov

Specifically, the study observed a significant decrease in the levels of OVA-specific immunoglobulin G1 (IgG1). nih.gov While the production of other immunoglobulins like IgG2a and IgG2b was not significantly different, there was a trend towards a decrease. nih.gov Although this study did not directly measure IgE levels, the suppression of the IgG1 response, which is often co-regulated with IgE in T-helper 2 (Th2) type immune responses, suggests a potential for genistein to modulate allergic sensitization. The proposed mechanism for this immunosuppressive effect is the competition of genistein with endogenous 17β-estradiol for binding to estrogen receptors, thereby interfering with estrogen-mediated immune regulation. nih.gov

Structure Activity Relationships Sar and Synthetic Derivative Studies

Comparative Biological Activities of Genistein (B1671435) 7-Glucoside versus Genistein Aglycone

Genistein 7-glucoside, also known as genistin (B1671436), is the primary form of genistein found in plants like soybeans. wikipedia.orgebi.ac.uk In this form, a glucose molecule is attached at the 7-position of the genistein structure. For the compound to exert its biological effects, it is generally understood that the glucose moiety must be cleaved, releasing the active aglycone, genistein. wikipedia.orgmdpi.com This conversion is performed by digestive enzymes in the intestine. wikipedia.orgmdpi.com

The difference in structure between genistein and this compound leads to variations in their biological and physicochemical properties.

Estrogenic and Other Biological Activities: The structural similarity of isoflavones to endogenous estrogens is due to the hydroxyl groups at the 7 and 4' positions, which allows them to bind to estrogen receptors (ERs). wur.nl While both forms can exhibit estrogenic effects, genistein typically binds to estrogen receptors more strongly than genistin. frontiersin.org Despite weaker binding, genistin has been shown to stimulate the growth of estrogen-dependent breast cancer cells in vivo. wikipedia.org In studies on bone metabolism in rats, both genistein and genistin enhanced bone metabolism, but the effect of genistein was greater. wikipedia.org

Table 1: Comparative Pharmacokinetic and Biological Parameters of Genistein vs. This compound (Genistin)

| Parameter | Genistein (Aglycone) | This compound (Genistin) | Key Findings | References |

|---|---|---|---|---|

| Bioavailability | Higher initial bioavailability in some models. | Can lead to higher overall plasma concentration (AUC) over time in some studies. | Results vary by study design; genistin is hydrolyzed to genistein for absorption. | acs.orgwur.nlnih.govfrontiersin.org |

| Antioxidant Activity | Stronger activity (e.g., inhibition of LDL oxidation). | Less active due to the glycosidic bond. | Free hydroxyl groups on the aglycone are crucial for antioxidant capacity. | ahajournals.orgkoreascience.kr |

| Estrogen Receptor Binding | Higher binding affinity. | Weaker binding affinity. | The aglycone form interacts more readily with estrogen receptors. | frontiersin.org |

| Bone Metabolism | Greater enhancement of bone metabolism markers. | Significant, but lesser effect compared to genistein. | Both forms show potential for supporting bone health. | wikipedia.org |

Influence of Glycosylation Position on Bioactivity (e.g., C-7 versus C-4' versus Di-glucoside)

The position of the sugar moiety on the genistein backbone is a critical determinant of its biological activity. The most common natural form is the 7-O-glucoside (genistin). However, other isomers, such as the 4'-O-glucoside, and di-glucosides, can be synthesized and exhibit different properties.

Research has shown that the biological activities of different genistein glucosides can vary. For example, a study on the antioxidant activity of various genistein and glycitein (B1671905) glucosides found that both genistein 4'-O-β-D-glucoside and genistein 7-O-β-D-glucoside showed DPPH free-radical scavenging activity. mdpi.com After ingestion, both genistein and its glucoside are metabolized into various forms, with genistein-7-glucuronide and genistein-4'-glucuronide being predominant circulating metabolites. mdpi.comnih.gov The formation of these metabolites indicates that both the C-7 and C-4' positions are key sites for metabolic conjugation, which in turn affects the compound's systemic exposure and activity.

Studies on isoflavone (B191592) diglucosides, such as those found in Apios americana tubers, reveal further complexity. tandfonline.com These compounds must be hydrolyzed to their aglycone form to become biologically active. tandfonline.com The presence of multiple sugar groups can significantly alter physical properties like water solubility, but often reduces direct interaction with biological targets until the sugars are removed.

Impact of Sugar Moiety Type and Length on Pharmacological Effects

The type and length of the sugar chain attached to genistein can profoundly alter its pharmacological profile. While glucose is the most common sugar, other saccharides can be used to create novel derivatives.

Studies involving the enzymatic glycosylation of isoflavones have shown that extending the sugar chain can reduce certain biological activities. For instance, the creation of genistein 7-O-β-gentiobioside (a disaccharide) resulted in a drastic reduction in antioxidant activity compared to the corresponding monoglucosides like genistein 7-O-β-D-glucoside. mdpi.com This suggests that longer oligosaccharide chains may hinder the molecule's ability to act as an antioxidant. mdpi.com This finding is consistent with other research indicating that the addition of bulkier sugar groups can decrease the compound's effectiveness in certain assays. mdpi.com

However, altering the sugar moiety can also confer beneficial properties. For example, glycosylation is a well-known strategy to improve the water solubility of polyphenols. researchgate.net Genistein-7-O-α-d-glucopyranoside showed a fourfold increase in water solubility compared to genistein. researchgate.net This improved solubility can be advantageous for certain applications, even if the biological activity of the glycoside itself is lower than the aglycone. The specific type of sugar and the linkage (e.g., β- vs. α-linkage) can also influence the rate and location of enzymatic cleavage in the digestive tract, thereby modulating the release and absorption of the active genistein aglycone.

Regioselective Glycosylation Strategies for Modified Biological Profiles

To systematically study structure-activity relationships and develop derivatives with enhanced properties, scientists employ regioselective glycosylation strategies. These methods allow for the precise attachment of sugar moieties to specific hydroxyl groups on the genistein molecule.

Enzymatic and Microbial Biotransformation: One of the most effective methods for regioselective glycosylation is the use of enzymes or whole-cell microbial systems. mdpi.commdpi.com Cultured cells of microorganisms like Eucalyptus perriniana have been used to glycosylate genistein, producing both 4'-O-β-glucosides and 7-O-β-glucosides. mdpi.com Fungal biotransformations have also proven useful for creating new isoflavone glucosides with relatively high yields. mdpi.com These biocatalytic approaches can offer high selectivity, avoiding the need for complex protection and deprotection steps often required in traditional chemical synthesis.

Chemoenzymatic Synthesis: A combination of chemical and enzymatic methods, known as chemoenzymatic synthesis, provides another powerful tool. This approach can be used to create a wide range of genistein glycosides with different sugars and linkage types. For example, β-glucosidase can be used to hydrolyze isoflavone glucosides from plant extracts to yield the aglycone, which can then be purified and used as a substrate for further modification. tandfonline.com

These synthetic strategies are crucial for creating libraries of genistein derivatives. By evaluating the biological profiles of these novel compounds, researchers can gain deeper insights into the SAR of genistein and design molecules with tailored properties, such as improved solubility, targeted delivery, or modified bioactivity.

Advanced Research Methodologies in Genistein 7 Glucoside Studies

Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification

The accurate identification and quantification of Genistein (B1671435) 7-glucoside (also known as genistin) and its metabolites are fundamental to understanding its biological fate. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstone techniques in this field.

High-Performance Liquid Chromatography (HPLC) has been widely used for the quantitative analysis of Genistein 7-glucoside in various matrices, including soy products and biological samples. nih.govtandfonline.com For instance, HPLC analysis has been employed to determine the levels of genistin (B1671436) and its aglycone, genistein, in soybeans, soy milk, tofu, and fermented soy products like miso and natto. nih.gov These studies often utilize a reversed-phase C18 column with a gradient elution system, allowing for the separation and quantification of different isoflavone (B191592) forms. tandfonline.comingentaconnect.com The retention time for this compound in a reversed-phase HPLC system is typically shorter than that of its aglycone, genistein, due to its higher polarity. researchgate.netacs.org

Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) represents a more advanced approach, offering high resolution and mass accuracy for the comprehensive analysis of this compound metabolites. This technique has been pivotal in identifying a wide array of metabolites in both in vitro and in vivo studies. ebi.ac.ukmdpi.com For example, UHPLC-Q-Exactive Orbitrap MS has been used to identify numerous metabolites of genistin in rat plasma and following fecal fermentation. ebi.ac.ukmdpi.comfrontiersin.org This powerful analytical tool allows for the detection of various biotransformation products, including those resulting from deglycosylation, glucuronidation, hydroxylation, methylation, and other metabolic reactions. ebi.ac.ukmdpi.com

A comprehensive strategy using UHPLC-Q-Exactive Orbitrap MS involves a high-quality full scan followed by high-resolution extracted-ion chromatography to identify potential metabolites. mdpi.comfrontiersin.org This allows for the systematic mining of data based on known biological reactions and previously reported metabolites. mdpi.com

Interactive Table: Chromatographic and Spectrometric Techniques in this compound Research

| Technique | Application | Key Findings | References |

| HPLC | Quantification of genistin and genistein in soy products. | Determined concentrations in soybeans, soy milk, tofu, miso, and natto. | nih.govingentaconnect.comnepjol.info |

| HPLC | Separation of isoflavone glucosides and aglycones. | Established different retention times for genistin and genistein. | tandfonline.comresearchgate.net |

| UHPLC-Q-Exactive Orbitrap MS | Identification of genistin metabolites in rat plasma. | Identified 13 metabolites, revealing differences between normal and hyperlipidemic rats. | ebi.ac.ukmdpi.com |

| UHPLC-Q-Exactive Orbitrap MS | Analysis of genistin metabolites after fecal fermentation. | Identified 46 metabolites resulting from various biotransformations. | ebi.ac.ukfrontiersin.orgresearchgate.net |

| UHPLC-LTQ-Orbitrap MS | Comprehensive fragmentation analysis of genistin. | Provided detailed information on diagnostic product ions and fragmentation patterns for metabolite identification. | nih.gov |

Molecular Biology Techniques for Pathway Elucidation

Understanding the molecular mechanisms underlying the effects of this compound and its active form, genistein, relies heavily on molecular biology techniques. These methods allow researchers to investigate changes in gene and protein expression that are modulated by these compounds.

Gene Expression Analysis is crucial for identifying the cellular pathways affected by genistein. Studies have shown that genistein can influence the expression of genes involved in various processes, including cell cycle regulation, apoptosis, and inflammation. nih.govmdpi.com For instance, genistein has been found to downregulate the expression of genes encoding for adipocyte-specific proteins like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα) in 3T3-L1 cells. ebi.ac.uk It has also been shown to suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com In bone health studies, genistein has been observed to affect the gene expression of neuropeptide Y (NPY), a factor that inhibits osteogenesis. mdpi.com

Western Blotting is a key technique used to detect and quantify specific proteins, providing insights into the signaling pathways modulated by genistein. For example, Western blot analysis has revealed that genistein can suppress adipocyte-specific proteins and lipogenic enzymes. ebi.ac.uk In the context of inflammation, genistein has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in the inflammatory response. frontiersin.orgscielo.br Studies have also demonstrated that genistein can activate AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis, and inhibit sterol regulatory element-binding transcription factor 1c (SREBP-1c). ebi.ac.uk

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are indispensable tools for dissecting the specific cellular and molecular mechanisms of action of this compound and its aglycone.

Cancer Cell Lines : A variety of human cancer cell lines have been used to evaluate the cytostatic and cytotoxic effects of genistin and genistein. researchgate.net These include breast cancer cells (MCF-7, MDA-MB-231), prostate cancer cells (PC-3), colon cancer cells (Colo-205, HT-29, SW480, SW620), and leukemia cells (HL-60). nih.govresearchgate.netcancertherjournal.com Studies have shown that genistein can inhibit the proliferation of these cancer cell lines and induce apoptosis. nih.govresearchgate.net For example, genistein has been observed to cause cell cycle arrest in colon cancer cell lines. nih.gov

Osteoblasts : To investigate the effects on bone formation, primary cultures of osteoblasts, often derived from rat calvaria, are utilized. d-nb.infonih.gov Research has demonstrated that this compound and its aglycone can promote the differentiation of MC3T3-E1 cells into osteoblasts. plos.org Studies using primary rat osteoblasts have shown that genistein can induce cell proliferation, differentiation, and calcium deposition. d-nb.infonih.gov

Macrophages : Macrophage cell lines, such as RAW 264.7, are commonly used to study the anti-inflammatory properties of these compounds. plos.orgd-nb.info Genistein has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. mdpi.comnih.gov Furthermore, it has been observed to suppress the expression of inflammatory cytokines in these cells. plos.org

Neuronal Cells : The potential neuroprotective effects are often investigated using neuronal cell models. For instance, HT22 hippocampal neurons have been used to assess protection against oxidative stress-induced cell death, although genistein and its O-glucosides were found to be ineffective in this particular model. plos.org Other studies have utilized H19-7/IGF-1R neural cell lines, where genistein promoted proliferation and viability. nih.gov

Animal Models for Preclinical Mechanistic Studies

Preclinical studies in animal models, primarily rats and mice, are essential for understanding the in vivo metabolism, pharmacokinetics, and systemic effects of this compound.

Metabolism : Rat models have been instrumental in elucidating the metabolic fate of genistin. acs.orgebi.ac.uk When ingested, this compound is hydrolyzed to its aglycone, genistein, which is then absorbed. wikipedia.org Studies in rats have shown that this conversion is facilitated by enzymes in the small intestine and liver, as well as by gut microflora. wikipedia.org A paired-rat model has been developed to investigate the enterohepatic circulation of genistin and genistein, revealing that genistein undergoes glucuronidation and is excreted in the bile. acs.org

Bone Health : Ovariectomized rat models are frequently used to mimic postmenopausal osteoporosis and to evaluate the bone-protective effects of isoflavones. wikipedia.org In these models, genistin has demonstrated a strong ability to prevent bone loss. wikipedia.org Studies in elderly rats have also shown that both genistin and genistein can enhance bone metabolism in femoral-metaphyseal tissues. wikipedia.org

Inflammation : Animal models of inflammation are used to confirm the anti-inflammatory effects observed in vitro. For instance, in a mouse model of diabetes, genistein was found to reverse the inflammatory state. mdpi.com In rats with diabetic nephropathy, genistein has been shown to improve inflammatory responses. scielo.brscielo.br